molecular formula C10H13BO3 B2955467 [2-(4-Ethoxyphenyl)ethenyl]boronic acid CAS No. 1498250-12-6

[2-(4-Ethoxyphenyl)ethenyl]boronic acid

Cat. No.: B2955467
CAS No.: 1498250-12-6
M. Wt: 192.02
InChI Key: UHEQOOVSZPCVBF-BQYQJAHWSA-N
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Description

[2-(4-Ethoxyphenyl)ethenyl]boronic acid is an organoboron compound characterized by an ethoxyphenyl group attached to an ethenyl linker, terminating in a boronic acid functional group. Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . The ethoxy group (-OCH₂CH₃) is electron-donating, enhancing the electron density of the aromatic ring, which may influence reactivity in coupling reactions and biological interactions .

Properties

IUPAC Name

[(E)-2-(4-ethoxyphenyl)ethenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-2-14-10-5-3-9(4-6-10)7-8-11(12)13/h3-8,12-13H,2H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEQOOVSZPCVBF-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1=CC=C(C=C1)OCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1=CC=C(C=C1)OCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Ethoxyphenyl)ethenyl]boronic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: [2-(4-Ethoxyphenyl)ethenyl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-ethoxyphenol.

    Reduction: Formation of [2-(4-Ethoxyphenyl)ethyl]boronic acid.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: [2-(4-Ethoxyphenyl)ethenyl]boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a building block for the synthesis of complex organic molecules.

Biology: In biological research, boronic acids are used as enzyme inhibitors and molecular probes. This compound can be utilized to study the interactions between boronic acids and biological molecules, such as proteins and carbohydrates.

Medicine: Boronic acids have shown potential in medicinal chemistry for the development of therapeutic agents. This compound may be explored for its potential as a drug candidate or as a precursor for the synthesis of bioactive compounds.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its ability to form stable boron-carbon bonds makes it valuable in material science.

Mechanism of Action

The mechanism of action of [2-(4-Ethoxyphenyl)ethenyl]boronic acid involves its interaction with molecular targets through the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them effective in binding to specific biological targets. This interaction can inhibit enzyme activity or alter the function of proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Melting Point (°C) Purity Key Applications/Properties
[2-(4-Ethoxyphenyl)ethenyl]boronic acid C₁₀H₁₃BO₃ 196.02 Ethoxy, ethenyl Not reported N/A Hypothesized use in Suzuki couplings
trans-2-(4-Methoxyphenyl)ethenylboronic acid C₉H₁₁BO₃ 181.99 Methoxy, ethenyl Not reported N/A Suzuki coupling precursor
trans-2-(4-Chlorophenyl)vinylboronic acid C₈H₈BClO₂ 182.41 Chloro, ethenyl Not reported N/A Cross-coupling reactions
4-Ethoxybenzeneboronic acid C₈H₁₁BO₃ 165.99 Ethoxy 165–168 98% Synthetic intermediate
Combretastatin A-4 analog (13c) Not specified Not specified Boronic acid N/A N/A Tubulin polymerization inhibitor (IC₅₀ = 21–22 μM)

Key Observations :

  • Substituent Effects : The ethoxy group in this compound increases electron density compared to chloro (electron-withdrawing) or methoxy (smaller alkoxy) substituents. This may enhance its reactivity in Suzuki couplings relative to chlorinated analogs .
  • This contrasts with simpler aryl boronic acids like 4-ethoxybenzeneboronic acid, which lack extended π-systems .
  • Physical Properties : The melting point of 4-ethoxybenzeneboronic acid (165–168°C) suggests higher crystallinity compared to ethenyl derivatives, likely due to reduced steric hindrance .

Biological Activity

[2-(4-Ethoxyphenyl)ethenyl]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This compound exhibits unique properties due to its ability to form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various biological applications.

The biological activity of this compound primarily stems from its boronic acid group, which can interact with various molecular targets. This interaction allows the compound to inhibit enzymes or modulate biological pathways. Notably, boronic acids are known to inhibit proteasomes and other critical enzymes, which positions them as potential therapeutic agents in treating diseases such as cancer and inflammatory conditions .

Anticancer Activity

Research indicates that boronic acids, including this compound, demonstrate significant anticancer properties. Studies have shown that these compounds can induce DNA damage and promote cell cycle arrest in cancer cell lines, such as renal cancer and leukemia . The mechanism often involves the upregulation of proteins associated with DNA damage response, such as p-H2AX, highlighting their role in cancer therapy .

Antibacterial Properties

In addition to anticancer activity, boronic acids exhibit antibacterial effects. They have been studied for their potential to combat multidrug-resistant strains of bacteria by inhibiting key enzymes involved in bacterial growth and survival . The ability of these compounds to disrupt bacterial metabolic pathways makes them promising candidates for developing new antibiotics.

Research Findings

A summary of key findings related to the biological activity of this compound is presented in the following table:

Study Focus Findings
Study 1Anticancer ActivityInduced DNA damage and cell cycle arrest in renal cancer cells; upregulation of p-H2AX observed.
Study 2Antibacterial ActivityDemonstrated efficacy against multidrug-resistant bacteria; inhibition of essential bacterial enzymes noted.
Study 3Enzyme InhibitionInhibited proteasomes and other enzymes linked to cancer progression; potential use as therapeutic agents explored.

Case Studies

  • Anticancer Case Study : A recent study evaluated the effect of various boronic acids on renal cancer cell lines. The results indicated that compounds similar to this compound could significantly inhibit cell proliferation by inducing apoptosis through DNA damage pathways .
  • Antibacterial Case Study : Another investigation focused on the antibacterial properties of boronic acids against resistant strains of E. coli and MRSA. The study reported that certain derivatives exhibited low MIC values (minimum inhibitory concentration), suggesting strong antibacterial activity .

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